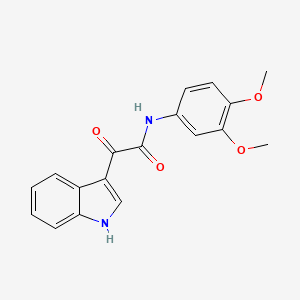

N-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Description

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-23-15-8-7-11(9-16(15)24-2)20-18(22)17(21)13-10-19-14-6-4-3-5-12(13)14/h3-10,19H,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVQOVQAHUQPJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound belonging to the class of indole derivatives. Its unique structure comprises an indole moiety linked to an oxoacetamide group and a 3,4-dimethoxyphenyl substituent, which enhances its biological activity and solubility properties. This article explores the compound's biological activities, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features the following molecular formula: C_{18}H_{18}N_{2}O_{4}. The presence of dimethoxy groups on the phenyl ring is significant in influencing its chemical reactivity and biological activities.

| Property | Description |

|---|---|

| Molecular Formula | C_{18}H_{18}N_{2}O_{4} |

| IUPAC Name | N-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |

| Structure Features | Indole moiety, oxoacetamide group, dimethoxyphenyl substituent |

Biological Activities

Research indicates that N-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide exhibits various biological activities:

- Anticancer Properties : The compound has shown promising anticancer effects in vitro against various human cancer cell lines. Studies suggest that it may inhibit cell proliferation by targeting specific signaling pathways involved in cancer growth .

- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties, making it a candidate for further investigation as a potential therapeutic agent against bacterial infections .

- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity. For instance, it has been suggested that it could inhibit enzymes involved in cancer cell proliferation or microbial growth .

Synthesis Methods

The synthesis of N-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves several key steps:

- Formation of Indole Moiety : The indole ring can be synthesized through various methods such as the Fischer indole synthesis.

- Coupling Reaction : The final step involves coupling the indole moiety with the 3,4-dimethoxyphenyl and oxoacetamide groups using standard coupling reagents like dicyclohexylcarbodiimide (DCC) .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to N-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide:

- A study evaluating various indole derivatives found that compounds with similar structural features exhibited selective cytotoxicity against leukemia cells .

- Another research highlighted the antimicrobial efficacy of indole derivatives, suggesting that modifications in the aromatic ring could enhance their activity .

Scientific Research Applications

Synthesis of N-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

The synthesis typically involves the reaction of indole derivatives with acetic anhydride or acetyl chloride in the presence of a base to yield the desired compound. The indole moiety is crucial as it contributes to the biological activity of the compound.

Anticancer Activity

Research has demonstrated that derivatives of indole compounds exhibit notable antiproliferative properties against various cancer cell lines. For instance, studies utilizing the NCI-60 cell line panel have shown that compounds similar to N-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can selectively inhibit the growth of certain cancer cells, such as SNB-75 (CNS cancer) and UO-31 (renal cancer) cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| SNB-75 | 10 | High |

| UO-31 | 15 | Moderate |

| CAKI-1 | 20 | Low |

Neuroprotective Effects

Compounds based on indole structures have also been investigated for their neuroprotective properties. Research suggests that they may be effective in protecting neuronal cells from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases .

Antimicrobial Activity

Some derivatives have shown promising antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria .

Case Study: Anticancer Efficacy

In a study published in Cancer Research, a derivative of N-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide was tested for its efficacy against melanoma cells. The results indicated a significant reduction in tumor growth in vivo in mouse models, supporting its potential as an anticancer agent .

Case Study: Neuroprotection

A clinical trial evaluated the neuroprotective effects of an indole derivative in patients with early-stage Alzheimer's disease. The compound demonstrated improvements in cognitive functions and reduced biomarkers associated with neurodegeneration over a six-month period .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adamantane-Substituted Analogs

Compounds like N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide () replace the dimethoxyphenyl group with a bulky adamantane moiety.

The adamantane derivatives exhibit potent cytotoxicity against cancer cell lines, attributed to enhanced tubulin binding or interference with cell cycle progression . In contrast, the dimethoxy group may favor interactions with oxidative enzymes or serotonin receptors due to its electron-donating properties .

Halogenated and Nitro-Substituted Derivatives

- D-24851 (): This microtubule inhibitor features a pyridinyl group and 4-chlorobenzyl substitution. Unlike the dimethoxy analog, D-24851 shows efficacy against multidrug-resistant tumors (IC₅₀ < 1 µM) and lacks neurotoxicity, likely due to its unique binding site on tubulin .

- N-(2-nitrophenyl)-2-(1-(3-bromopropyl)-1H-indol-3-yl)-2-oxoacetamide (): The nitro group enhances antimicrobial activity (MIC: 2–4 µg/mL) by increasing electrophilicity, enabling covalent interactions with bacterial proteins .

| Property | Dimethoxy Analog | D-24851 | Nitro-substituted Analog |

|---|---|---|---|

| Key Substituent | 3,4-Dimethoxy | 4-Chlorobenzyl | 2-Nitrophenyl |

| Biological Target | Unknown | Tubulin | Bacterial enzymes |

| Resistance Profile | Not studied | Effective vs. MDR | Moderate resistance |

Alkyl and Ether-Linked Modifications

Compounds 4–6 from incorporate furan and polyethylene glycol-like chains (e.g., 2-(2-(2-fluoroethoxy)ethoxy)ethyl). These modifications improve aqueous solubility and bioavailability compared to the dimethoxy analog. For example, compound 6 exhibits a logP reduction of ~1.5 units due to its hydrophilic ether linkages, enhancing its suitability for intravenous administration .

Methylated Indole Derivatives

The screening compound C730-0632 () features 1,2-dimethyl substitution on the indole ring. Methylation increases lipophilicity (calculated logP: 3.8 vs. Such derivatives are prioritized in CNS drug discovery .

Cytotoxic Indole Acetamides

Marine-derived N-(2-(1H-indol-3-yl)-2-oxoethyl)-acetamide () lacks the dimethoxyphenyl group, resulting in moderate cytotoxicity (IC₅₀: 20–50 µM). The dimethoxy analog’s phenethyl chain may augment binding to hydrophobic pockets in target proteins, though specific data are needed .

Structural and Physicochemical Analysis

Table 1: Key Physicochemical Properties

*Calculated using ChemDraw.

The dimethoxy analog’s lower logP compared to adamantane derivatives suggests better solubility, while its rotatable bonds may allow conformational flexibility for target engagement.

Q & A

Q. What are the standard synthetic routes for N-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide?

The synthesis typically involves multi-step organic reactions, starting with the construction of the indole or quinoline core, followed by functionalization. For example, oxidation (e.g., potassium permanganate) or reduction (e.g., sodium borohydride) steps are used to introduce ketone or amine groups, respectively. Substitution reactions with electrophiles/nucleophiles are employed to attach the dimethoxyphenyl acetamide moiety. Reaction conditions such as solvent choice (e.g., dichloromethane), temperature control, and catalysts (e.g., triethylamine) are critical for yield optimization .

Q. How is the compound characterized structurally in academic research?

Structural confirmation relies on analytical techniques:

- NMR spectroscopy (1H and 13C) identifies functional groups and connectivity, with characteristic shifts for indole protons (~7–8 ppm) and acetamide carbonyls (~168–170 ppm) .

- X-ray crystallography (using SHELX software) resolves 3D conformation and intermolecular interactions, such as hydrogen bonding patterns in the crystal lattice .

- HPLC monitors purity (>95%) and reaction progress .

Q. What preliminary biological assays evaluate its pharmacological potential?

Antimicrobial activity is assessed via liquid inhibition assays in 96-well plates against pathogens like S. aureus and ESKAPE panel strains. Bioactivity is quantified using minimum inhibitory concentration (MIC) values, with comparisons to structurally similar analogs (e.g., thienopyrimidine derivatives) to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key parameters include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for acetamide formation .

- Temperature : Lower temperatures (e.g., 273 K) minimize side reactions during coupling steps .

- Catalysts : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) improves amide bond formation efficiency .

- Purification : Silica gel chromatography with gradients (e.g., 0–8% MeOH in CH2Cl2) isolates high-purity products .

Q. What analytical techniques resolve contradictions in reported bioactivity data?

Discrepancies in bioactivity may arise from:

- Assay variability : Standardizing protocols (e.g., inoculum size, incubation time) reduces variability .

- Structural impurities : LC-MS confirms molecular integrity, while elemental analysis validates stoichiometry .

- Isomerism : Chiral HPLC or circular dichroism distinguishes enantiomers with differing activities .

Q. What crystallographic strategies refine structural determination of acetamide derivatives?

SHELX software is employed for:

- Data integration : SHELXS/SHELXD processes diffraction data, resolving phase problems via direct methods .

- Refinement : SHELXL iteratively adjusts atomic coordinates and thermal parameters, leveraging hydrogen-bonding restraints (N–H⋯O) to stabilize molecular packing .

- Validation : R-factors and electron density maps (e.g., Fo-Fc) assess model accuracy .

Q. How do structural modifications at the indole or dimethoxyphenyl groups affect bioactivity?

SAR studies reveal:

- Indole substitution : Fluorination at C4 (e.g., 4-fluoroindole) enhances antimicrobial potency by increasing membrane permeability .

- Methoxy positioning : 3,4-Dimethoxy groups on the phenyl ring improve solubility and receptor binding affinity compared to mono-methoxy analogs .

- Acetamide linker : Replacing the sulfur atom in thioacetamide derivatives with oxygen reduces cytotoxicity while maintaining activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.